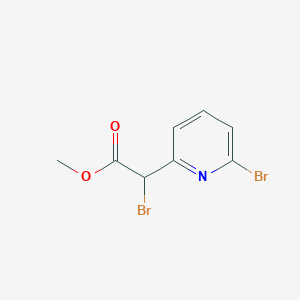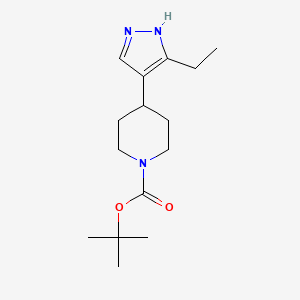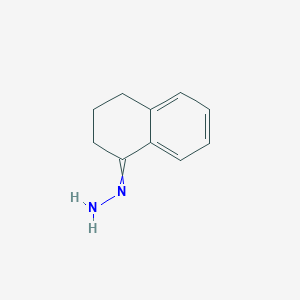
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate
Übersicht
Beschreibung
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the bromination of pyridine derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated pyridine with methanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of methyl bromo(6-bromopyridin-2-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl bromo(6-bromopyridin-2-yl)acetate involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(5-bromopyridin-2-yl)acetate
- Methyl 2-(6-bromopyridin-2-yl)acetate
Uniqueness
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity .
Eigenschaften
Molekularformel |
C8H7Br2NO2 |
|---|---|
Molekulargewicht |
308.95 g/mol |
IUPAC-Name |
methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)7(10)5-3-2-4-6(9)11-5/h2-4,7H,1H3 |
InChI-Schlüssel |
HCOZSGAHSJLTBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=NC(=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)








